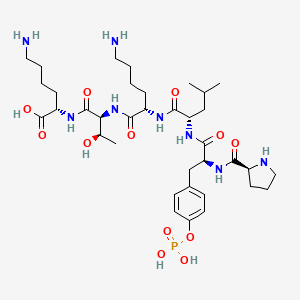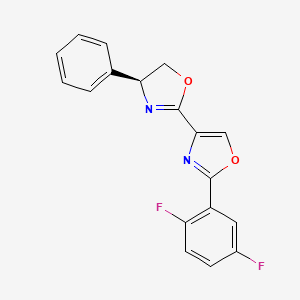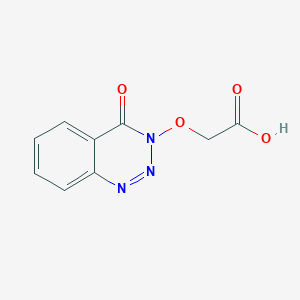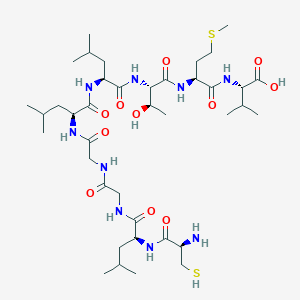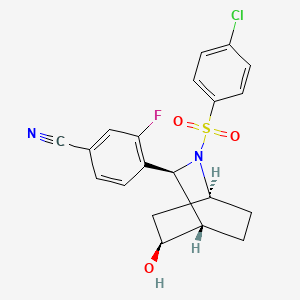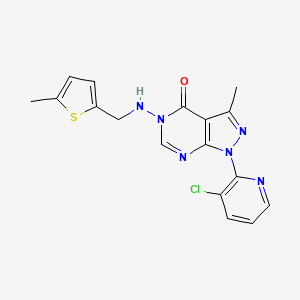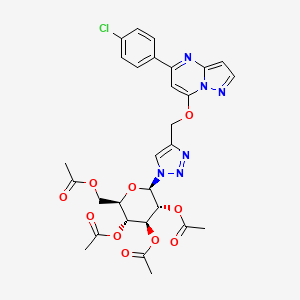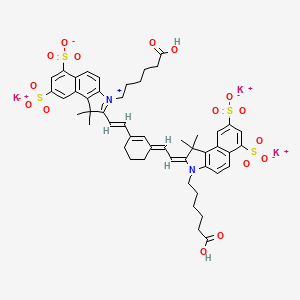
Sulfo-Cy7.5 dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cy7.5 dicarboxylic acid is a derivative of Cyanine 7.5, a near-infrared fluorescent dye. This compound contains carboxylic acid and sulfonate functional groups, which enhance its water solubility, making it suitable for use in aqueous solutions. This compound is commonly used in biomedical research for applications such as biomarkers and cell imaging .
準備方法
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 dicarboxylic acid is synthesized by introducing carboxylic acid and sulfonate groups into the Cyanine 7.5 dye structure. The synthetic process typically involves the following steps:
Starting Material: Cyanine 7.5 dye.
Functionalization: Introduction of carboxylic acid groups through reactions with carboxylating agents.
Sulfonation: Addition of sulfonate groups to enhance water solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents.
Purification: Techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
化学反応の分析
Types of Reactions
Sulfo-Cy7.5 dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid groups can react with primary amines in the presence of activators like HATU to form stable amide bonds.
Conjugation Reactions: The compound can be covalently bound to biomolecules such as antibodies and proteins.
Common Reagents and Conditions
Reagents: Carboxylating agents, sulfonating agents, primary amines, activators like HATU.
Conditions: Aqueous solutions, controlled temperatures, and pH levels to ensure optimal reaction efficiency.
Major Products
The major products formed from these reactions include conjugated biomolecules, such as antibody-dye conjugates, which are used for tracking and imaging in biological samples .
科学的研究の応用
Sulfo-Cy7.5 dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell imaging and tracking of biomolecules.
Medicine: Utilized in diagnostic imaging and as a biomarker for disease detection.
Industry: Applied in the development of fluorescent sensors and imaging agents
作用機序
The mechanism of action of Sulfo-Cy7.5 dicarboxylic acid involves its ability to emit near-infrared fluorescence. The carboxylic acid and sulfonate groups enhance its solubility and facilitate its conjugation to biomolecules. Once conjugated, the compound can track the location and dynamic changes of these biomolecules in biological samples .
類似化合物との比較
Similar Compounds
Cyanine 7.5: The parent compound, lacking the carboxylic acid and sulfonate groups.
Sulfo-Cyanine 5: Another near-infrared dye with similar applications but different spectral properties.
Sulfo-Cyanine 3: A dye with shorter wavelength emission compared to Sulfo-Cy7.5 dicarboxylic acid
Uniqueness
This compound stands out due to its enhanced water solubility and ability to form stable conjugates with biomolecules, making it highly suitable for aqueous biological applications .
特性
分子式 |
C50H53K3N2O16S4 |
|---|---|
分子量 |
1183.5 g/mol |
IUPAC名 |
tripotassium;(2E)-3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |
InChIキー |
SAEKQXMPJWSWIA-UHFFFAOYSA-K |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




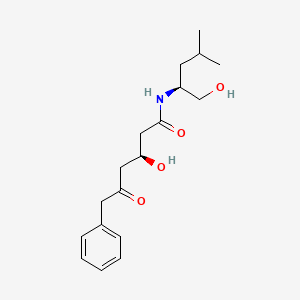
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
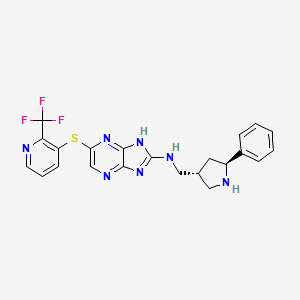
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
